molecular formula C6H8N6O18 B096494 Mannitol hexanitrate CAS No. 15825-70-4

Mannitol hexanitrate

Cat. No.: B096494
CAS No.: 15825-70-4
M. Wt: 452.16 g/mol
InChI Key: DGMJZELBSFOPHH-KVTDHHQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mannitol hexanitrate, also known as hexanitromannitol, is a powerful secondary explosive. It is a nitrate ester of mannitol, a sugar alcohol. This compound is known for its high sensitivity, particularly at elevated temperatures, and is used in both medical and industrial applications. It is more stable than nitroglycerin and is utilized in detonators and blasting caps .

Preparation Methods

Mannitol hexanitrate is synthesized through the nitration of mannitol. The process involves treating mannitol with a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid the formation of lower nitrates and to ensure the complete nitration of all hydroxyl groups on the mannitol molecule .

Industrial Production Methods:

    Nitration Process: Mannitol is dissolved in a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and must be maintained at a low temperature to prevent decomposition.

    Purification: The crude product is purified by recrystallization from an appropriate solvent to obtain pure this compound.

Chemical Reactions Analysis

Mannitol hexanitrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Nitric acid, sulfuric acid.

    Reducing Agents: Hydrogen gas, metal catalysts.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products:

    Decomposition Products: Nitrogen oxides, carbon dioxide.

    Reduction Products: Mannitol.

    Hydrolysis Products: Mannitol, nitric acid.

Scientific Research Applications

Mannitol hexanitrate has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of nitrate esters and their decomposition kinetics.

    Biology: Investigated for its potential effects on biological systems due to its vasodilatory properties.

    Medicine: Used in the treatment of hypertension as a vasodilator.

    Industry: Employed in the manufacture of explosives and detonators .

Mechanism of Action

Mannitol hexanitrate exerts its effects primarily through its explosive decomposition. Upon initiation, it rapidly decomposes to produce a large volume of gases, resulting in an explosive force. In medical applications, its vasodilatory action is attributed to the release of nitric oxide, which relaxes blood vessels and lowers blood pressure .

Comparison with Similar Compounds

  • Pentaerythritol tetranitrate (PETN)
  • Erythritol tetranitrate (ETN)
  • Sorbitol hexanitrate (SHN)
  • Xylitol pentanitrate (XPN)
  • Ethylene glycol dinitrate (EGDN)
  • Nitroglycerin (NG)

Properties

IUPAC Name

[(2R,3R,4R,5R)-1,2,4,5,6-pentanitrooxyhexan-3-yl] nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6O18/c13-7(14)25-1-3(27-9(17)18)5(29-11(21)22)6(30-12(23)24)4(28-10(19)20)2-26-8(15)16/h3-6H,1-2H2/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMJZELBSFOPHH-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065953
Record name D-Mannitol, hexanitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

Explodes
Record name Mannitol hexanitrate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7834
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in alcohol, acetone, ether, Very soluble in benzene, Insoluble in water
Record name Mannitol hexanitrate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7834
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.8 g/cu cm at 20 °C
Record name Mannitol hexanitrate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7834
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless crystals, Long needles in regular clusters from alcohol

CAS No.

15825-70-4
Record name Mannitol hexanitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15825-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mannitol hexanitrate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015825704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Mannitol, 1,2,3,4,5,6-hexanitrate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-Mannitol, hexanitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mannitol hexanitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.280
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MANNITOL HEXANITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99AU28W1G9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mannitol hexanitrate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7834
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

107 °C
Record name Mannitol hexanitrate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7834
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mannitol hexanitrate
Reactant of Route 2
Reactant of Route 2
Mannitol hexanitrate
Reactant of Route 3
Reactant of Route 3
Mannitol hexanitrate
Reactant of Route 4
Mannitol hexanitrate
Reactant of Route 5
Mannitol hexanitrate
Reactant of Route 6
Mannitol hexanitrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.